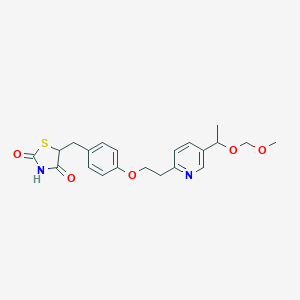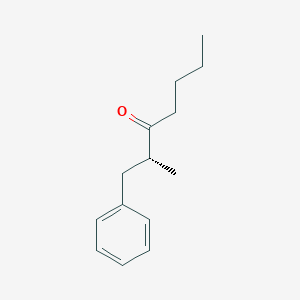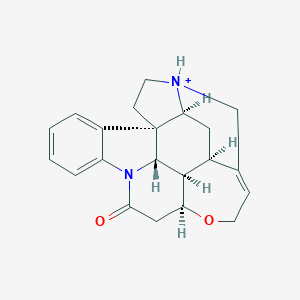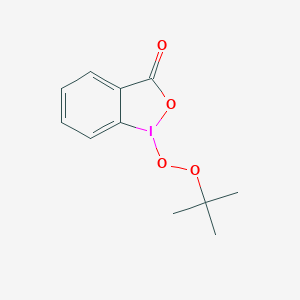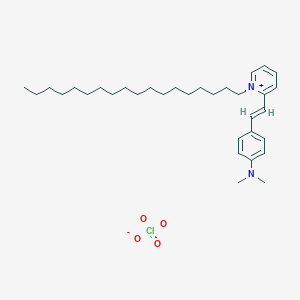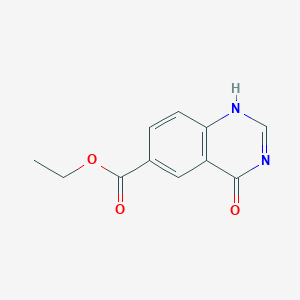
Ethyl 3,4-dihydro-4-oxoquinazoline-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3,4-dihydro-4-oxoquinazoline-6-carboxylate is a chemical compound that is part of a broader class of quinazoline derivatives. These compounds have been extensively studied due to their diverse pharmacological activities, including antiallergy, antibacterial, and potential anticancer properties. The structural modification of quinazoline derivatives has led to the development of new prototypes with enhanced activity and better pharmacokinetic profiles .
Synthesis Analysis
The synthesis of ethyl 3,4-dihydro-4-oxoquinazoline-6-carboxylate derivatives often involves the formation of C–C bonds and cyclization reactions. For instance, ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate, a related compound, was synthesized through structural modification of 3,4-dihydro-4-oxoquinazoline-2-carboxylic acid, resulting in a compound with significant oral antiallergy activity . Similarly, ethyl 1-(2-oxoalkyl)-1,2-dihydroisoquinoline-2-carboxylates were synthesized using C–C bond formation between 2-ethoxycarbonylisoquinolinium chloride and trimethylsilyl enol ethers, followed by cyclization to yield pyrido[2,1-a]isoquinoline derivatives . These methods demonstrate the versatility of synthetic approaches in creating a variety of quinazoline derivatives.
Molecular Structure Analysis
The molecular structure of quinazoline derivatives is crucial for their biological activity. NMR studies have been conducted to analyze the structure of halogenated 1,4-dihydro-1-ethyl-4-oxoquinoline-3-carboxylates, providing detailed information on chemical shifts and coupling constants, which are essential for understanding the electronic environment and molecular conformation . The introduction of halogen atoms, such as fluorine and chlorine, can significantly alter the electronic properties and thus the biological activity of these compounds.
Chemical Reactions Analysis
Quinazoline derivatives undergo various chemical reactions that are important for their biological function and for the synthesis of more complex molecules. For example, ethyl 7,8-diamino-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate was prepared by chemical reduction and further reacted with α-acetyl-N-arylhydrazonoyl chlorides to yield pyrido[2,3-f]quinoxalines . Additionally, photochemical reactions of ethyl 4-substituted 2-cyano-1,2-dihydroquinoline-1-carboxylates have been used to synthesize cycloprop[b]indoles, showcasing the diverse reactivity of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl 3,4-dihydro-4-oxoquinazoline-6-carboxylate derivatives are influenced by their molecular structure. For instance, the introduction of fluorine atoms can enhance the lipophilicity and metabolic stability of these compounds, as seen in the synthesis of ethyl 6,7-difluoro-1-methyl-4-oxo-4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate, a key intermediate for the antibacterial agent prulifloxacin . The optimization of reaction conditions, such as the use of microwave-assistance and metal catalysts, can lead to high yields and purity of the synthesized compounds, as demonstrated in the synthesis of ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate .
科学的研究の応用
Antiallergy Activity : A structural modification of 3,4-dihydro-4-oxoquinazoline-2-carboxylic acid led to the development of ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate, a potent prototype with oral antiallergy activity. It showed enhanced potency compared to disodium cromoglycate in rat passive cutaneous anaphylaxis tests (Althuis, Moore, & Hess, 1979).
Antibacterial Activity : Research on 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids demonstrated significant antibacterial activities, especially against Gram-positive and Gram-negative bacteria. This study highlights the importance of structural variation in enhancing antibacterial efficacy (Koga et al., 1980).
Synthesis and Reactivity Studies : There have been several studies focusing on the synthesis of various derivatives of ethyl 1,4-dihydro-4-oxoquinoline-3-carboxylates, exploring their chemical properties and reactions. For instance, ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate was synthesized using a microwave-assisted Gould-Jacobs reaction with aluminium metal as a catalyst (Song Bao-an, 2012).
Heterocyclic Synthesis : The compound has been used in the synthesis of various heterocyclic structures, such as oxadiazoloquinolines, demonstrating its versatility as a precursor in organic chemistry (El-Abadelah et al., 2006).
NMR Studies : Detailed NMR studies of halogenated 1,4-dihydro-1-ethyl-4-oxoquinoline-3-carboxylates have been conducted to understand the chemical shifts and coupling constants of various derivatives, which is crucial for structural elucidation in organic chemistry (Podányi et al., 1996).
Antimicrobial Agents Synthesis : Ethyl 6-(8-hydroxyquinolin-5-yl)-3-methylpyridazin-4-carboxylate, a derivative, was synthesized and tested for antimicrobial activity against various bacterial and fungal strains, showing significant to moderate activity (Abdel-Mohsen, 2014).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, and the signal word for it is "Warning" . The precautionary statements associated with it are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
特性
IUPAC Name |
ethyl 4-oxo-3H-quinazoline-6-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-2-16-11(15)7-3-4-9-8(5-7)10(14)13-6-12-9/h3-6H,2H2,1H3,(H,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLBXHLDCTMXWKA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=CNC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20565707 |
Source


|
| Record name | Ethyl 4-oxo-1,4-dihydroquinazoline-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20565707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3,4-dihydro-4-oxoquinazoline-6-carboxylate | |
CAS RN |
155960-91-1 |
Source


|
| Record name | Ethyl 4-oxo-1,4-dihydroquinazoline-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20565707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[11-[3-(Dimethylamino)-2-methylpropyl]benzo[b][1]benzazepin-3-yl] acetate](/img/structure/B123614.png)
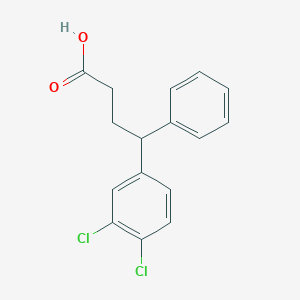
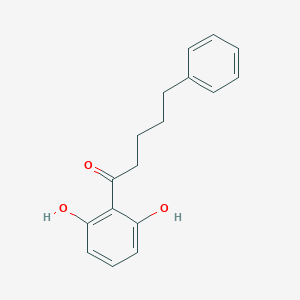
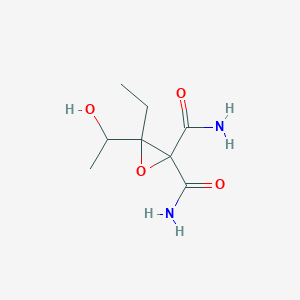
![{[(7-Carbamimidoylnaphthalen-2-Yl)methyl][4-({1-[(1e)-Ethanimidoyl]piperidin-4-Yl}oxy)phenyl]sulfamoyl}acetic Acid](/img/structure/B123626.png)
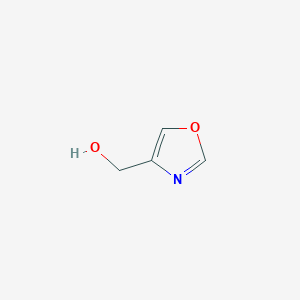
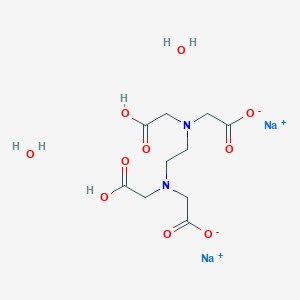
![2-[[5-[4-[3,5-Dihydroxy-6-(hydroxymethyl)-4-sulfooxyoxan-2-yl]oxy-3-hydroxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid](/img/structure/B123632.png)
